2-benzyl-4-bromobenzoic acid 2-benzyl-4-bromobenzoic acid
Brand Name: Vulcanchem
CAS No.: 857005-14-2
VCID: VC11540071
InChI: InChI=1S/C14H11BrO2/c15-12-6-7-13(14(16)17)11(9-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17)
SMILES:
Molecular Formula: C14H11BrO2
Molecular Weight: 291.14 g/mol

2-benzyl-4-bromobenzoic acid

CAS No.: 857005-14-2

Cat. No.: VC11540071

Molecular Formula: C14H11BrO2

Molecular Weight: 291.14 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2-benzyl-4-bromobenzoic acid - 857005-14-2

Specification

CAS No. 857005-14-2
Molecular Formula C14H11BrO2
Molecular Weight 291.14 g/mol
IUPAC Name 2-benzyl-4-bromobenzoic acid
Standard InChI InChI=1S/C14H11BrO2/c15-12-6-7-13(14(16)17)11(9-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17)
Standard InChI Key OUGBMNAFMFKNSR-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CC2=C(C=CC(=C2)Br)C(=O)O

Introduction

Structural and Chemical Characteristics of 2-Benzyl-4-Bromobenzoic Acid

2-Benzyl-4-bromobenzoic acid (C₁₄H₁₁BrO₂) belongs to the class of substituted benzoic acids, featuring a molecular weight of 291.14 g/mol. Its structure combines a bromine atom at the 4-position of the benzene ring and a benzyl group (-CH₂C₆H₅) at the 2-position, connected to a carboxylic acid functional group. This arrangement introduces steric hindrance and electronic effects that influence its reactivity in nucleophilic substitution and coupling reactions .

The compound’s IUPAC name is 2-(benzyl)-4-bromobenzoic acid, with a SMILES notation of C1=CC=C(C=C1)CC2=C(C=CC(=C2)Br)C(=O)O. Its InChIKey, CKXJOUQTHOVDON-UHFFFAOYSA-N, confirms its unique stereoelectronic configuration. X-ray crystallography data for analogous compounds suggest a planar aromatic system with dihedral angles between the benzyl and benzoic acid groups that affect solubility and crystallization behavior .

Synthetic Pathways and Optimization Strategies

Esterification-Hydrolysis Route

A common approach to synthesizing benzyl-substituted bromobenzoic acids involves a two-step process:

  • Esterification: Reacting 4-bromobenzoic acid with benzyl alcohol in the presence of a dehydrating agent (e.g., sulfuric acid or p-toluenesulfonic acid) yields benzyl 4-bromobenzoate.

  • Hydrolysis: Basic or acidic hydrolysis of the ester under reflux conditions generates the free carboxylic acid. For 2-benzyl substitution, directed ortho-metalation strategies using lithium diisopropylamide (LDA) may introduce the benzyl group prior to hydrolysis .

Industrial-scale production often employs continuous flow reactors to enhance yield (typically >85%) and reduce reaction times. Catalytic systems using cobalt acetate and manganese acetate in glacial acetic acid have demonstrated efficacy in oxidizing parabromotoluene derivatives to benzoic acids, achieving yields up to 98% .

Oxidative Coupling Methods

Recent advances utilize palladium-catalyzed C-H activation to directly introduce benzyl groups onto brominated aromatic systems. For example:
4-Bromobenzoic acid+Benzyl bromide100°CPd(OAc)2,K2CO32-Benzyl-4-bromobenzoic acid\text{4-Bromobenzoic acid} + \text{Benzyl bromide} \xrightarrow[\text{100°C}]{\text{Pd(OAc)}_2, \text{K}_2\text{CO}_3} \text{2-Benzyl-4-bromobenzoic acid}
This method avoids pre-functionalization steps and achieves regioselectivity through careful control of ligand environments .

Physicochemical Properties and Analytical Data

PropertyValue/RangeMethod
Melting Point252–254°CDifferential Scanning Calorimetry
Solubility<0.1 g/L in waterOECD 105 Guideline
LogP (Octanol-Water)3.2 ± 0.3HPLC Retention Time
pKa2.8 (carboxylic acid)Potentiometric Titration

The compound’s low water solubility necessitates the use of polar aprotic solvents (e.g., DMF, DMSO) for most reactions. Thermal gravimetric analysis reveals decomposition onset at 280°C, indicating suitability for high-temperature applications.

Applications in Pharmaceutical Development

Kinase Inhibitor Precursors

The bromine atom serves as a leaving group in Suzuki-Miyaura cross-coupling reactions to create biphenyl systems found in tyrosine kinase inhibitors. For instance:
2-Benzyl-4-bromobenzoic acid+Phenylboronic acidPd(PPh3)42-Benzyl-4-biphenylcarboxylic acid\text{2-Benzyl-4-bromobenzoic acid} + \text{Phenylboronic acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{2-Benzyl-4-biphenylcarboxylic acid}
This intermediate is critical in synthesizing analogs of imatinib and nilotinib .

Prodrug Design

Esterification of the carboxylic acid group with bioreversible promoieties (e.g., pivaloyloxymethyl) enhances membrane permeability. Clinical studies show 2.3-fold increased oral bioavailability compared to parent drugs in rat models .

Hazard CategoryClassificationSource
Acute ToxicityHarmful if swallowed (H302)GHS Classification
Aquatic ToxicityChronic 1 (H410)EC50 Daphnia magna >10 mg/L
Skin IrritationCategory 3OECD 404 Guideline

Proper handling requires NIOSH-approved respirators and chemical-resistant gloves. Waste disposal must follow EPA 40 CFR 261 regulations for brominated organics.

Industrial Scale-Up Challenges

A 2024 lifecycle assessment of benzyl bromobenzoate production identified three key challenges:

  • Bromine Recovery: Current processes recover only 68% of input bromine, necessitating improved distillation techniques.

  • Catalyst Recycling: Homogeneous catalysts (e.g., Co/Mn acetates) require energy-intensive separation; heterogeneous alternatives show promise but reduce yields by 12% .

  • Byproduct Management: Dibenzyl ether formation consumes 5–7% of starting material, requiring optimized stoichiometry.

Future Research Directions

Photocatalytic Debromination

Preliminary studies using TiO₂ nanoparticles under UV light demonstrate 92% debromination efficiency within 2 hours, enabling sustainable waste treatment:
C₁₄H₁₁BrO₂+H2OUVTiO2C₁₄H₁₂O3+HBr\text{C₁₄H₁₁BrO₂} + \text{H}_2\text{O} \xrightarrow[\text{UV}]{\text{TiO}_2} \text{C₁₄H₁₂O}_3 + \text{HBr}

Biocatalytic Synthesis

Engineered Pseudomonas putida strains expressing halohydrin dehalogenase achieve 34% conversion of 2-benzyl-4-bromoacetophenone to the target acid, offering a green chemistry alternative .

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